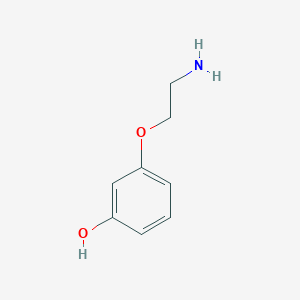

3-(2-氨基乙氧基)-苯酚

描述

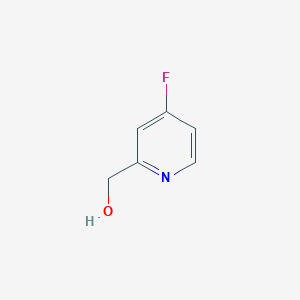

Molecular Structure Analysis

The molecular structure of “3-(2-Aminoethoxy)-phenol” would consist of a phenol ring with an aminoethoxy group attached to the 3rd carbon atom. The presence of the phenol, ether, and amine functional groups would likely result in a polar molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of phenols, ethers, and amines. For instance, the phenol part of the molecule could undergo electrophilic aromatic substitution, while the amine could participate in reactions typical of primary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(2-Aminoethoxy)-phenol” would depend on its exact structure and purity. Phenols generally have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding. The presence of the ether and amine groups could also influence properties like solubility .科学研究应用

抗氧化剂和生物活性

酚类化合物(包括与 3-(2-氨基乙氧基)-苯酚类似的结构)因其抗氧化特性而被广泛认可。这些化合物在保护免受氧化应激方面发挥着重要作用,而氧化应激与多种疾病的发病机制有关。例如,绿原酸是一种酚类化合物,已证明具有抗氧化、抗菌、保肝和抗炎活性。此类特性表明,3-(2-氨基乙氧基)-苯酚有可能因其在生物系统中的抗氧化和保护作用而被探索,可能有助于治疗与氧化应激和炎症相关的疾病 (M. 纳维德等人,2018)。

光氧化研究

在催化剂(如三价铁(氢)氧化物)存在下,酚类化合物(如 2-氨基苯酚)的光氧化研究提供了对环境应用(包括水处理)的见解。这些反应涉及在特定条件下降解污染物,为研究 3-(2-氨基乙氧基)-苯酚在类似催化过程中的应用提供了基础,目标是环境修复 (R. 安德烈奥齐、V. 卡普里奥、R. 马罗塔,2003)。

与蛋白质的相互作用

酚类化合物与蛋白质之间的相互作用对食品科学和制药学都有重要意义。这些相互作用会影响蛋白质的溶解度、稳定性和营养特性,这对于功能性食品和治疗剂的开发至关重要。了解与 3-(2-氨基乙氧基)-苯酚类似的化合物如何与蛋白质相互作用,可以为营养输送系统和药物制剂的新应用铺平道路 (T. 厄兹达尔、E. 恰帕诺格鲁、F. 阿尔泰,2013)。

材料科学应用

酚类化合物也因其在材料科学中的潜力而被探索,特别是在聚合物和涂料的合成中。例如,据报道,3-氨基苯酚和甲醛的自催化聚合会产生聚(苯并恶嗪-共-间苯二酚)基聚合物球,突出了酚类化合物在材料设计中的多功能性。这表明 3-(2-氨基乙氧基)-苯酚可以用于类似的应用,有助于开发具有特定性能的新材料 (赵建明等人,2018)。

未来方向

作用机制

Target of Action

The primary targets of 3-(2-Aminoethoxy)-phenol are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play a crucial role in maintaining the balance of ions across the cell membrane, which is essential for cellular functions .

Mode of Action

3-(2-Aminoethoxy)-phenol interacts with its targets by reducing the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action leads to changes in ion concentrations within the cell, affecting various cellular processes .

Biochemical Pathways

The action of 3-(2-Aminoethoxy)-phenol affects the ion transport pathways, specifically the sodium-potassium pump and the calcium pump in the sarcoplasmic reticulum . The downstream effects include changes in cellular ion concentrations, which can influence various cellular functions and signaling pathways .

Pharmacokinetics

The compound’s interaction with atpase suggests it can penetrate cell membranes

Result of Action

The molecular and cellular effects of 3-(2-Aminoethoxy)-phenol’s action are primarily related to its influence on ion concentrations within the cell. By modulating the activity of ATPases, it can affect cellular functions such as muscle contraction and nerve impulse transmission .

属性

IUPAC Name |

3-(2-aminoethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQYPSBLKLOZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

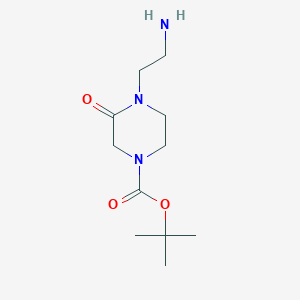

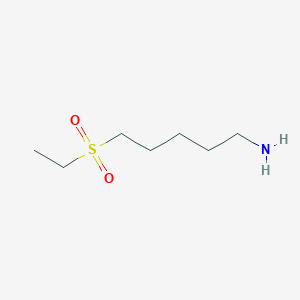

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)